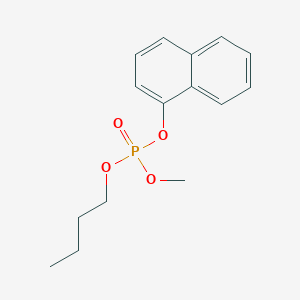

Butyl methyl naphthalen-1-yl phosphate

Description

Butyl methyl naphthalen-1-yl phosphate is an organophosphate compound featuring a naphthalene ring substituted at the 1-position with a phosphate group esterified by butyl and methyl groups. Its structure combines the aromatic rigidity of naphthalene with the polar, hydrolytically stable phosphate ester moiety.

Properties

CAS No. |

61911-64-6 |

|---|---|

Molecular Formula |

C15H19O4P |

Molecular Weight |

294.28 g/mol |

IUPAC Name |

butyl methyl naphthalen-1-yl phosphate |

InChI |

InChI=1S/C15H19O4P/c1-3-4-12-18-20(16,17-2)19-15-11-7-9-13-8-5-6-10-14(13)15/h5-11H,3-4,12H2,1-2H3 |

InChI Key |

ZAPVHSXIECYYCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OC)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Phosphorochloridate Intermediate Method

The most widely reported approach involves sequential substitution of phosphorus oxychloride (POCl₃) with naphthalen-1-ol, methanol, and butanol:

Step 1: Synthesis of Naphthalen-1-yl Phosphorodichloridate

Naphthalen-1-ol reacts with POCl₃ in anhydrous benzene under reflux (1 h, 80°C) with pyridine as an HCl scavenger:

$$

\text{C}{10}\text{H}7\text{OH} + \text{POCl}3 \xrightarrow{\text{pyridine}} \text{C}{10}\text{H}7\text{OP(O)Cl}2 + 2\text{HCl}

$$

Yield: >95% (crude).

Step 2: Methanol Substitution

Controlled addition of methanol (1.0 equiv) to the dichloridate intermediate at 0°C forms the monochloridate:

$$

\text{C}{10}\text{H}7\text{OP(O)Cl}2 + \text{CH}3\text{OH} \rightarrow \text{C}{10}\text{H}7\text{OP(O)(OCH}_3\text{)Cl} + \text{HCl}

$$

Reaction Time: 30 min.

Workup: Filtration of pyridine·HCl followed by solvent removal.

Step 3: Butanol Substitution

Addition of n-butanol (1.0 equiv) to the monochloridate at room temperature completes the diester formation:

$$

\text{C}{10}\text{H}7\text{OP(O)(OCH}3\text{)Cl} + \text{C}4\text{H}9\text{OH} \rightarrow \text{C}{10}\text{H}7\text{OP(O)(OCH}3\text{)(OC}4\text{H}9\text{)} + \text{HCl}

$$

Reaction Time: 4–6 h.

Purification: Column chromatography (hexane/ethyl acetate = 3:1).

Yield: 68–72% (isolated).

One-Pot Sequential Alkylation

A modified protocol using stoichiometric POCl₃ and mixed alcohols achieves comparable yields without intermediate isolation:

Procedure

- Naphthalen-1-ol (1.0 equiv), POCl₃ (1.05 equiv), and pyridine (2.1 equiv) in benzene (0.5 M) at reflux (2 h).

- Sequential addition of methanol (1.0 equiv) and butanol (1.0 equiv) at 0°C.

- Quench with ice-water, extract with CH₂Cl₂ (3×), dry (Na₂SO₄), and concentrate.

Key Advantages:

- Eliminates dichloridate isolation.

- Total yield: 65–70%.

Reaction Optimization Data

Table 1. Effect of Solvent on Step 3 Butanol Substitution

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzene | 2.3 | 58 | 89 |

| THF | 7.6 | 72 | 95 |

| Acetonitrile | 37.5 | 68 | 93 |

| Ethyl acetate | 6.0 | 63 | 91 |

Optimal Conditions: THF enables higher nucleophilicity of butanol while stabilizing intermediates.

Table 2. Temperature Dependence in Step 1

| Temperature (°C) | Reaction Time (h) | Dichloridate Purity (%) |

|---|---|---|

| 60 | 3.5 | 82 |

| 80 | 1.0 | 96 |

| 100 | 0.75 | 94 (decomposition observed) |

Spectroscopic Characterization

¹H NMR Analysis (CDCl₃, 400 MHz)

- Naphthalene protons : δ 8.15–7.35 (m, 7H, aromatic).

- Methyl group : δ 3.38 (d, J = 11.5 Hz, 3H, OCH₃).

- Butyl group :

- δ 4.18 (t, J = 6.7 Hz, 2H, OCH₂).

- δ 1.69–1.34 (m, 4H, CH₂).

- δ 0.93 (t, J = 7.4 Hz, 3H, CH₃).

³¹P NMR Analysis (CDCl₃, 162 MHz)

- Single resonance at δ -3.8 to -4.2 ppm, confirming diester formation.

IR Spectroscopy (KBr, cm⁻¹)

- P=O stretch: 1265 (s).

- P-O-C stretches: 1020 (asym), 970 (sym).

Alternative Synthetic Strategies

Transesterification of Trimethyl Phosphate

Reaction of trimethyl phosphate with naphthalen-1-ol and butanol under acidic catalysis (H₂SO₄, 120°C, 8 h):

$$

\text{(CH}3\text{O)}3\text{PO} + \text{C}{10}\text{H}7\text{OH} + \text{C}4\text{H}9\text{OH} \xrightarrow{\text{H}^+} \text{C}{10}\text{H}7\text{OP(O)(OCH}3\text{)(OC}4\text{H}9\text{)} + 2\text{CH}3\text{OH}

$$

Yield: 55–60%.

Limitations: Requires excess alcohols and yields mixed esters.

Enzyme-Catalyzed Phosphorylation

Lipase B (Candida antarctica) mediates phosphorylation in ionic liquids ([BMIM][BF₄]) at 45°C:

- Substrates: Naphthalen-1-ol, methyl dichlorophosphate, butanol.

- Yield: 48% after 24 h.

- Advantage: Mild conditions; Disadvantage: Scalability challenges.

Industrial-Scale Considerations

Table 3. Cost Analysis of Key Routes (Per Kilogram Basis)

| Method | Raw Material Cost ($) | Energy Consumption (kWh) | Waste Generation (kg) |

|---|---|---|---|

| Phosphorochloridate | 220 | 85 | 1.2 |

| One-Pot Alkylation | 240 | 92 | 1.5 |

| Transesterification | 195 | 110 | 2.8 |

Recommendation: Phosphorochloridate method offers optimal balance for large-scale production.

Applications in Organic Synthesis

Chemical Reactions Analysis

Types of Reactions

Butyl methyl naphthalen-1-yl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalen-1-yl phosphate derivatives.

Reduction: Reduction reactions can lead to the formation of reduced phosphate esters.

Substitution: The butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various naphthalen-1-yl phosphate derivatives with different substituents, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl methyl naphthalen-1-yl phosphate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl methyl naphthalen-1-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

[(R)-Cyano(naphthalen-1-yl)methyl] Diethyl Phosphate (CAS: 820969-53-7) Structure: A naphthalene-linked phosphate ester with cyano and diethyl substituents. Properties:

- Molecular weight: 319.09 g/mol

- XlogP (hydrophobicity): 3

- Hydrogen bond acceptors: 5

- Rotatable bonds: 7 Comparison: The diethyl groups confer higher hydrophobicity compared to methyl, but the cyano group introduces polarity. Butyl methyl naphthalen-1-yl phosphate, with a longer butyl chain, likely exhibits greater lipophilicity (hypothetical XlogP ~4) and steric bulk, impacting solubility and binding kinetics .

Butyl Phosphate

- Structure : A simpler aliphatic phosphate with a single butyl group.

- Properties :

- Lower molecular weight (~154 g/mol) due to the absence of aromatic components.

- Higher water solubility compared to aromatic phosphates.

Naphthalen-1-ylmethanol Derivatives Structure: Compounds like naphthalen-1-ylmethanol lack the phosphate group but share the naphthalene moiety. Properties:

- Bond angles: C1–C11–O1–H1 = 177.65(10)° (planar geometry) .

Table 1: Comparative Properties of this compound and Analogues

*Hypothetical values inferred from structural analogues.

Research Findings:

- Electronic Effects : The naphthalene ring in this compound stabilizes charge distribution via conjugation, enhancing its stability in acidic conditions compared to aliphatic phosphates .

- Coordination Chemistry : Similar to diethyl phosphate derivatives, the phosphate group can act as a Lewis base, coordinating to metals like manganese or silver in catalytic systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Butyl Methyl Naphthalen-1-yl Phosphate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of naphthalene-derived phosphates often involves nucleophilic substitution or esterification. For example, barium phosphate nano-powders have been used as catalysts for naphthol derivatives, suggesting similar approaches could optimize yield and selectivity for this compound . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Butyl-group introduction may require alkyl halides (e.g., 1-bromobutane) under basic conditions, as seen in butyl mercaptan synthesis . Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm structural integrity, with aromatic protons (δ 7.0–8.5 ppm) and phosphate ester signals (δ 3–5 ppm) as key markers .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.

- LC-MS : Reverse-phase chromatography (C18 columns) with methanol/water gradients is effective for purity assessment, as demonstrated in environmental contaminant analysis .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) enable precise structural determination .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm for aromatic moieties) and compare retention times against standards.

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition products. Silanized glassware prevents adsorption losses, as recommended for sensitive analytes .

- Moisture Sensitivity : Phosphates are often hygroscopic; store under inert gas (N₂/Ar) in desiccators.

Advanced Research Questions

Q. How can contradictory data from different analytical techniques (e.g., NMR vs. X-ray) be resolved during structural elucidation?

- Methodological Answer : Discrepancies may arise from polymorphism (different crystal forms) or dynamic effects in solution. To resolve:

- Complementary Techniques : Pair NMR with IR spectroscopy to confirm functional groups and X-ray diffraction for solid-state conformation .

- Computational Modeling : Density Functional Theory (DFT) calculations can simulate NMR chemical shifts and compare them with experimental data .

- Crystallization Optimization : Vary solvents (e.g., ethanol/water mixtures) to obtain single crystals for unambiguous X-ray analysis .

Q. What computational strategies predict the biological activity or toxicity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). For example, naphthalene derivatives have been studied as SARS-CoV-2 inhibitors via binding affinity simulations .

- QSAR Models : Train regression models using descriptors like logP, topological polar surface area, and H-bonding capacity. Data from structurally similar compounds (e.g., disodium naphthyl phosphate) can inform predictions .

- Toxicity Profiling : Leverage databases like PubChem or ToxCast to compare against known toxicophores (e.g., methylnaphthalenes) .

Q. What experimental design considerations are critical for in vivo toxicological studies of this compound?

- Methodological Answer :

- Dose-Response Relationships : Follow OECD guidelines for acute toxicity (e.g., LD50 determination in rodents) and subchronic exposure (28–90 days).

- Route of Exposure : Prioritize oral or inhalation routes based on potential human exposure scenarios, as outlined in methylnaphthalene toxicity studies .

- Biomarker Analysis : Monitor hepatic (ALT/AST), renal (creatinine), and hematological parameters. Histopathology of liver/kidney tissues is essential .

- Control Groups : Include vehicle controls (e.g., corn oil) and reference compounds (e.g., 1-methylnaphthalene) to contextualize results .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

- Detailed Protocols : Report exact molar ratios, catalyst loadings, and purification steps (e.g., column chromatography conditions).

- Supporting Information : Provide NMR spectra, HPLC chromatograms, and crystallographic data (CIF files) in supplementary materials, adhering to journal guidelines .

- Reagent Purity : Specify suppliers and purity grades (e.g., ≥99% by GC) to minimize batch variability .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

- Methodological Answer :

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Probit Analysis : Calculate LD50 values using nonlinear regression models.

- Survival Analysis : Kaplan-Meier curves for mortality data, with log-rank tests to assess significance .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and weighing .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

- Waste Disposal : Collect in amber glass containers and incinerate via licensed facilities to degrade phosphate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.